4-(2-chlorophenyl)butanoic Acid

Description

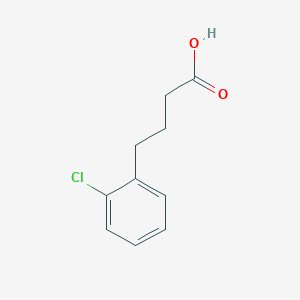

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJQMOCBSVJQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304906 | |

| Record name | 4-(2-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-31-0 | |

| Record name | 4-(2-Chlorophenyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68449-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(2-chlorophenyl)butanoic acid

This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of 4-(2-chlorophenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, emphasizing a self-validating, multi-technique approach to ensure the unambiguous determination of the molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

The initial and most critical step in elucidating the structure of an unknown compound is to determine its molecular formula.[1] This provides the fundamental count of each type of atom present, which in turn allows for the calculation of the degree of unsaturation (Index of Hydrogen Deficiency), offering the first clues about the presence of rings or multiple bonds.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, typically using a soft ionization technique like Electrospray Ionization (ESI).

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to maximize the probability of observing the molecular ion.

-

Analysis: The exact mass of the molecular ion peak is determined with high precision (typically to four or more decimal places).

Rationale and Insights:

HRMS is indispensable for determining the elemental composition of a molecule.[2] For this compound, the expected molecular formula is C₁₀H₁₁ClO₂. The high mass accuracy of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.[2] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem |

| Molecular Weight | 198.64 g/mol | PubChem[3] |

| Exact Mass | 198.0448 Da | PubChem[3] |

Degree of Unsaturation Calculation:

The degree of unsaturation is calculated using the formula: DU = C + 1 - (H/2) - (X/2) + (N/2) For C₁₀H₁₁ClO₂, this gives: DU = 10 + 1 - (11/2) - (1/2) + 0 = 5

This value of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, likely a carbonyl group from the carboxylic acid.

Spectroscopic Interrogation: Assembling the Structural Fragments

With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the connectivity of the atoms.[1][4]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful and rapid tool for identifying the functional groups present in a molecule.[5]

Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Absorptions for this compound:

| Frequency Range (cm⁻¹) | Vibration | Significance |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid) | The broadness is characteristic of the hydrogen-bonded dimers of carboxylic acids.[6][7][8] |

| ~3000 | C-H stretch (aromatic and aliphatic) | Sharp peaks superimposed on the broad O-H band.[6] |

| 1760-1690 (strong) | C=O stretch (carboxylic acid) | Confirms the presence of the carboxyl group.[6][7][8] |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Indicates the presence of the phenyl group. |

| 1320-1210 | C-O stretch | Further evidence for the carboxylic acid.[6] |

| ~750 | C-Cl stretch | Suggests the presence of a chlorine substituent on the aromatic ring. |

Causality: The distinct and characteristic absorptions for the O-H and C=O stretches of the carboxylic acid provide unequivocal evidence for this functional group.[5][9] The broad nature of the O-H stretch is a direct consequence of intermolecular hydrogen bonding.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[10] A combination of 1D and 2D NMR experiments is employed for a complete assignment.[11][12][13]

Experimental Workflow for NMR Analysis:

Caption: Integrated NMR workflow for structure elucidation.

2.2.1. ¹H NMR Spectroscopy

This experiment identifies the different proton environments and their neighboring protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is typically deshielded and appears at a high chemical shift.[8] |

| 7.4-7.1 | Multiplet | 4H | Ar-H | Protons on the substituted benzene ring. The ortho-substitution pattern leads to a complex multiplet. |

| ~2.7 | Triplet | 2H | -CH₂- (adjacent to Ar) | This methylene group is deshielded by the adjacent aromatic ring. |

| ~2.4 | Triplet | 2H | -CH₂- (adjacent to COOH) | This methylene group is deshielded by the adjacent carbonyl group. |

| ~2.0 | Quintet | 2H | -CH₂- (central) | This methylene group is split by the two adjacent methylene groups. |

2.2.2. ¹³C NMR Spectroscopy

This provides a count of the non-equivalent carbon atoms.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

| ~180 | C | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[8][14] |

| ~140-125 | C & CH | Aromatic | Six signals are expected for the six carbons of the substituted benzene ring. |

| ~35 | CH₂ | -CH₂- (adjacent to Ar) | Aliphatic carbon attached to the aromatic ring. |

| ~33 | CH₂ | -CH₂- (adjacent to COOH) | Aliphatic carbon deshielded by the carbonyl group. |

| ~26 | CH₂ | -CH₂- (central) | The most shielded aliphatic carbon. |

2.2.3. 2D NMR: Connecting the Pieces

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds.[15] For this compound, COSY would show correlations between the three methylene groups of the butanoic acid chain, confirming their connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][15] This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away.[15] Key HMBC correlations would be:

-

From the methylene protons adjacent to the aromatic ring to the quaternary carbon of the ring to which the chain is attached.

-

From the methylene protons adjacent to the carboxyl group to the carbonyl carbon.

-

From the aromatic protons to their neighboring carbons.

-

Logical Deduction from NMR Data:

Caption: Logical flow from NMR data to structure.

Definitive Confirmation: X-ray Crystallography

While the combination of HRMS and NMR provides a highly confident structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[16][17][18][19]

Protocol:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent or solvent mixture.[16]

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[17]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[16]

Insights and Validation:

X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It also reveals the conformation of the molecule in the crystal lattice and details of intermolecular interactions, such as the hydrogen-bonding network of the carboxylic acid dimers. This technique provides the highest level of trustworthiness for structural assignment.[16]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments maps out the atomic connectivity. Finally, X-ray crystallography can offer absolute confirmation of the proposed structure. This multi-faceted, self-validating approach ensures the highest degree of confidence and scientific integrity in the final structural assignment.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)butanoic acid | C10H11ClO2 | CID 34658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jchps.com [jchps.com]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. emerypharma.com [emerypharma.com]

- 14. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Chlorophenyl)butanoic Acid

Abstract: This guide provides a comprehensive technical overview of 4-(2-chlorophenyl)butanoic acid (CAS No. 68449-31-0), a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines a principal synthetic pathway with mechanistic insights, and describes standard analytical protocols for its characterization and quality control. Furthermore, it discusses the compound's primary application as a precursor in the development of active pharmaceutical ingredients (APIs) and addresses critical safety and handling protocols. This paper is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Core Compound Identification

This compound is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the ortho position relative to the butanoic acid chain. This specific isomeric arrangement is crucial for its reactivity and subsequent use in targeted pharmaceutical synthesis.

Table 1: Chemical Identity and Core Properties

| Identifier | Value | Source(s) |

| CAS Number | 68449-31-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Synonyms | 4-(2-chloro-phenyl)-butyric acid | |

| Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)Cl | |

| InChI Key | Not readily available |

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. While exhaustive experimental data is not publicly compiled, the following table summarizes key computed and supplier-provided information.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid (presumed) | Based on typical carboxylic acids of similar molecular weight. |

| Melting Point | Data not available | Expected to be a crystalline solid at room temperature. |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to have low solubility in water and good solubility in organic solvents like ether and acetone.[3] |

| Purity | Typically ≥98% | As supplied by commercial vendors for research and development.[1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to phenylbutanoic acids exist, a common and reliable approach involves the Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This two-step process is favored for its high yields and the ready availability of starting materials.

Workflow: Synthesis of this compound

Caption: A two-step synthesis pathway for this compound.

Step-by-Step Protocol and Scientific Rationale

Step 1: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Reagent Addition: Chlorobenzene is added to the flask. Succinic anhydride, dissolved in the same solvent, is added dropwise from the funnel.

-

Expertise & Experience: The choice of solvent is critical. Nitrobenzene can act as both solvent and a complexing agent for AlCl₃, but its high boiling point can be a disadvantage. 1,2-dichloroethane is a more common choice for laboratory-scale synthesis. The dropwise addition is necessary to control the exothermic reaction and prevent side reactions.

-

-

Reaction: The mixture is heated (typically 50-70 °C) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

-

Trustworthiness: The acidic work-up is a self-validating step. It not only breaks down the catalyst complex but also ensures the carboxylic acid group of the product is protonated, facilitating its extraction into an organic solvent.

-

-

Extraction & Purification: The product, 4-(2-chlorophenyl)-4-oxobutanoic acid, is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is evaporated. The crude product is often purified by recrystallization.

Step 2: Clemmensen Reduction

-

Amalgam Preparation: Zinc amalgam (Zn(Hg)) is prepared by treating zinc granules with a solution of mercuric chloride.

-

Reduction: The keto-acid intermediate from Step 1 is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, water, and toluene. The mixture is vigorously refluxed for an extended period.

-

Expertise & Experience: The Clemmensen reduction is specifically chosen for its effectiveness in reducing aryl ketones under acidic conditions, which is compatible with the carboxylic acid moiety. The toluene acts as a co-solvent to improve the solubility of the organic starting material.

-

-

Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield crude this compound. Purification is typically achieved via recrystallization or column chromatography.

Role in Drug Development and Research

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its structure is closely related to precursors for drugs like Baclofen.

Baclofen Synthesis Context: Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispastic agent.[4] While Baclofen has a para-chloro substitution, the synthesis of its analogs and impurities, including the ortho-chloro version (4-amino-3-(2-chlorophenyl)butanoic acid), relies on similar phenylbutanoic acid backbones.[5] The synthesis of these GABA analogs often involves the amination of a derivative of the corresponding chlorophenylbutanoic acid.[6][7][8]

Therefore, this compound serves as a critical building block for:

-

Analog Synthesis: Creating derivatives of known drugs to study structure-activity relationships (SAR).

-

Impurity Reference Standards: Synthesizing potential impurities that may arise during the manufacturing of related APIs for analytical and regulatory purposes.

-

Prodrug Development: The butanoic acid chain can be modified to create prodrugs with improved pharmacokinetic properties, such as arbaclofen placarbil, a prodrug of (R)-baclofen.[9]

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is paramount. A multi-technique approach is standard in both research and industrial settings.[10]

Workflow: Quality Control and Characterization

Caption: A standard analytical workflow for the quality control of this compound.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To determine the purity of the compound and quantify any non-volatile impurities.

-

Instrumentation: A standard HPLC system with a UV or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).

-

Procedure:

-

Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare the sample solution at the same concentration.

-

Inject both solutions into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

-

Objective: To confirm the chemical structure and isomeric purity.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the ~7.0-7.5 ppm range), the methylene groups of the butanoic acid chain (triplets and multiplets between ~1.8 and 3.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The splitting patterns of the aromatic protons are key to confirming the 1,2- (ortho) substitution pattern.

-

¹³C NMR: The spectrum should show distinct peaks for the carboxyl carbon (~175-180 ppm), the four unique aromatic carbons, and the three aliphatic carbons of the side chain.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

Table 3: Safety and Handling Information

| Aspect | Guideline | Source(s) |

| GHS Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Based on data for the similar 2-(4-chlorophenyl)butanoic acid. | [12] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or a chemical fume hood. | [13] |

| Handling | Avoid dust formation and inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [14][15] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | |

| In Case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. | [15] |

Conclusion

This compound is a well-defined chemical entity whose value is primarily realized in its function as a versatile synthetic intermediate. Its straightforward, high-yield synthesis and the strategic placement of its chloro and carboxylic acid functional groups make it an important building block for medicinal chemists and drug development professionals exploring novel therapeutics and creating essential analytical standards. A thorough understanding of its synthesis, characterization, and safe handling is fundamental to its effective application in a research and development setting.

References

- 1. CAS 68449-31-0 | this compound - Synblock [synblock.com]

- 2. 68449-31-0|this compound|BLD Pharm [bldpharm.com]

- 3. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tandfonline.com [tandfonline.com]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. US8293926B2 - Method of producing optically active 4-amino-3-substituted phenylbutanoic acid - Google Patents [patents.google.com]

- 9. Arbaclofen placarbil - Wikipedia [en.wikipedia.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-(4-Chlorophenyl)butanoic acid | C10H11ClO2 | CID 34658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. peptide.com [peptide.com]

- 15. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the Synthesis of 4-(2-Chlorophenyl)butanoic Acid: Starting Materials and Synthetic Strategies

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(2-chlorophenyl)butanoic acid, a valuable intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of starting materials, reaction mechanisms, and experimental protocols.

Introduction: Significance of this compound

This compound is a carboxylic acid derivative containing a chlorinated phenyl ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The chlorine substituent can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. A clear understanding of the synthetic pathways to this intermediate is crucial for the efficient development of novel therapeutics and other specialized chemicals. This guide will delve into three primary and logically sound synthetic strategies, each starting from a different commercially available precursor.

Core Synthetic Strategies and Starting Material Analysis

The selection of a synthetic route is often dictated by the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide will explore three robust methods starting from 2-chlorobenzaldehyde, 2-chlorophenylacetic acid, and chlorobenzene.

Synthesis from 2-Chlorobenzaldehyde

Starting with 2-chlorobenzaldehyde offers a direct approach to constructing the carbon skeleton of the target molecule. This pathway typically involves a condensation reaction to introduce a three-carbon unit, followed by reduction.

Rationale: 2-Chlorobenzaldehyde is a readily available and cost-effective starting material.[1][2] The aldehyde functionality provides a reactive handle for carbon-carbon bond formation.

Synthetic Pathway: A common and effective method is the Perkin condensation, which involves the reaction of an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid. Subsequent catalytic hydrogenation reduces both the carbon-carbon double bond and the carboxylic acid, although selective reduction of the double bond is preferred, followed by standard hydrolysis if an ester was formed.

Experimental Protocol: Perkin Condensation and Subsequent Reduction

Step 1: Synthesis of (E)-4-(2-chlorophenyl)but-3-enoic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzaldehyde (1 equivalent), succinic anhydride (1.2 equivalents), and anhydrous potassium acetate (1.5 equivalents).

-

Heat the mixture to 140-150 °C with continuous stirring for 5-6 hours.

-

Allow the reaction mixture to cool to room temperature and then add a 10% aqueous sodium carbonate solution.

-

Heat the mixture to boiling for 15 minutes to hydrolyze any unreacted anhydride.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield (E)-4-(2-chlorophenyl)but-3-enoic acid.

Step 2: Catalytic Hydrogenation to this compound

-

In a hydrogenation vessel, dissolve the (E)-4-(2-chlorophenyl)but-3-enoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).[3][4]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure product.

Mechanistic Insights: The Perkin condensation proceeds through the formation of an enolate from succinic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The subsequent steps involve dehydration to form the α,β-unsaturated product. The catalytic hydrogenation involves the addition of hydrogen across the double bond on the surface of the palladium catalyst.[3][4]

Workflow Diagram:

Caption: Synthesis of this compound from 2-chlorobenzaldehyde.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[5][6][7] This approach involves the acylation of chlorobenzene with a suitable four-carbon electrophile, followed by reduction of the resulting ketone.

Rationale: This method directly attaches the butanoyl side chain to the chlorobenzene ring in a single step. Chlorobenzene is an inexpensive and readily available starting material.

Synthetic Pathway: Chlorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(2-chlorophenyl)-4-oxobutanoic acid. The ketone functionality is then reduced to a methylene group using methods like the Clemmensen or Wolff-Kishner reduction.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Chlorobenzene

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 equivalents) and a solvent such as nitrobenzene or 1,2-dichloroethane.

-

Cool the flask in an ice bath and slowly add succinic anhydride (1 equivalent) with vigorous stirring.

-

Once the succinic anhydride has complexed with the AlCl₃, add chlorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(2-chlorophenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

-

In a round-bottom flask fitted with a reflux condenser, place amalgamated zinc, which is prepared by treating zinc granules with a mercuric chloride solution.

-

Add concentrated hydrochloric acid, water, and toluene to the flask.

-

Add the 4-(2-chlorophenyl)-4-oxobutanoic acid (1 equivalent) to the mixture.

-

Heat the mixture to reflux for 24-48 hours. Additional portions of hydrochloric acid may be needed during the reflux period.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or recrystallization.

Mechanistic Insights: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of succinic anhydride and AlCl₃, attacks the electron-rich chlorobenzene ring.[5][6] The Clemmensen reduction involves the transfer of electrons from the surface of the zinc to the protonated carbonyl group.

Workflow Diagram:

References

- 1. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

A Technical Guide to 4-(2-Chlorophenyl)butanoic Acid: Synthesis, Characterization, and Application Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-chlorophenyl)butanoic acid, a halogenated aromatic carboxylic acid. It details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and methods for analytical characterization. Furthermore, it situates the molecule within the broader context of medicinal chemistry and drug development by exploring its structural relationship to pharmacologically significant compounds.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of all scientific research. This section outlines the key identifiers for this compound.

-

IUPAC Name : this compound

-

Synonyms : 4-(2-chloro-phenyl)-butyric acid

-

CAS Number : 68449-31-0[1]

-

Molecular Formula : C₁₀H₁₁ClO₂

-

Molecular Weight : 198.65 g/mol

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, reaction setup, purification, and formulation. While experimentally determined data for this specific isomer is sparse in publicly available literature, predicted values and data from analogous compounds provide a reliable estimation.

| Property | Value / Description | Source / Notes |

| Molecular Formula | C₁₀H₁₁ClO₂ | - |

| Molecular Weight | 198.65 g/mol | - |

| Appearance | White to off-white solid (predicted) | Based on similar compounds |

| Storage | Sealed in dry, room temperature conditions | --INVALID-LINK-- |

| pKa (Predicted) | 4.7 ± 0.1 | Predicted, similar to 4-(4-chlorophenyl)butanoic acid |

| LogP (Predicted) | 2.9 - 3.1 | Predicted, indicates moderate lipophilicity |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water. | Inferred from structural properties |

Proposed Synthesis and Purification Protocol

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

This step involves the electrophilic aromatic substitution of chlorobenzene with succinic anhydride to form a keto-acid intermediate.

-

Causality: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with succinic anhydride, generating a highly electrophilic acylium ion.[2] Chlorobenzene, an ortho-para directing but deactivated ring, is then attacked by this electrophile. The reaction yields a mixture of 4-oxo-4-(2-chlorophenyl)butanoic acid and the major isomer, 4-oxo-4-(4-chlorophenyl)butanoic acid, due to steric hindrance at the ortho position.[3]

Methodology:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (N₂), add chlorobenzene (1.5 eq.).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add succinic anhydride (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid contains a mixture of ortho and para isomers, which must be separated. Fractional crystallization is often effective, exploiting differences in solubility.

Step 2: Wolff-Kishner Reduction of the Keto-Acid Intermediate

This classic reaction reduces the ketone carbonyl group to a methylene group (CH₂) under basic conditions.[4]

-

Causality: The reaction proceeds by first forming a hydrazone intermediate from the ketone and hydrazine.[5][6] In the presence of a strong base (KOH) and high temperatures, the hydrazone is deprotonated, and through a series of steps, extrudes nitrogen gas (N₂) to form a carbanion.[7] This carbanion is then protonated by the solvent (ethylene glycol) to yield the final alkane product. This method is preferred over the acid-catalyzed Clemmensen reduction to avoid any potential side reactions with the chloro- and carboxylic acid groups.[4]

Methodology (Huang-Minlon Modification):

-

Combine the isolated 4-oxo-4-(2-chlorophenyl)butanoic acid (1.0 eq.), potassium hydroxide (3.0 eq.), and hydrazine hydrate (2.2 eq.) in ethylene glycol in a round-bottom flask fitted with a distillation head and condenser.[8]

-

Heat the mixture to reflux at 120-130 °C for 3-5 hours. During this time, water and excess hydrazine are distilled off.

-

Gradually increase the temperature to 180-190 °C and continue to reflux for an additional 3-4 hours, allowing the evolution of nitrogen gas to complete.

-

Cool the reaction mixture to room temperature.

-

Dilute with water and acidify to a pH of ~2 with 2.5 N hydrochloric acid, which will precipitate the carboxylic acid product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.

-

Recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a multiplet in the aromatic region (approx. 7.1-7.4 ppm), a triplet for the benzylic CH₂ group (approx. 2.7 ppm), a triplet for the CH₂ group adjacent to the carboxyl group (approx. 2.4 ppm), and a quintet for the central CH₂ group (approx. 2.0 ppm). The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR : Will confirm the presence of 10 distinct carbon environments, including signals for the carboxyl carbon, the aromatic carbons (with the carbon bearing the chlorine showing a characteristic shift), and the three aliphatic carbons.

-

-

Mass Spectrometry (MS) : Will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy : Key absorbances will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Melting Point Analysis : A sharp melting point range for the recrystallized product indicates high purity.

Pharmacological Context and Potential Applications

While this compound is not an active pharmaceutical ingredient itself, its structure is highly relevant to drug development, primarily as a potential synthetic intermediate or structural analog.

Structural Relationship to GABA Agonists

The compound is a structural isomer of precursors to Baclofen , a well-known gamma-aminobutyric acid (GABA) receptor agonist used as a skeletal muscle relaxant.[9] Baclofen is chemically 4-amino-3-(4-chlorophenyl)butanoic acid.[10][11][12]

Caption: Structural relationship to the GABA agonist Baclofen.

Potential Research Applications:

-

Medicinal Chemistry Building Block : It can serve as a starting material for synthesizing libraries of novel compounds. The butanoic acid chain can be modified, and functional groups can be introduced to explore structure-activity relationships (SAR) for targets like GABA receptors or other CNS proteins.[13][14]

-

Reference Standard : In the synthesis of related active compounds, it can be used as a reference standard for chromatography or as a negative control in biological assays to probe the importance of substituent positions (ortho- vs. para-chloro) and other functional groups (e.g., the amino group in Baclofen).

-

Probing Biological Activity : While many arylalkanoic acids show anti-inflammatory or other biological activities, this specific compound could be screened against various biological targets to discover new therapeutic potential.[15][16]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards : Assumed to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- 1. 68449-31-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Baclofen | 1134-47-0 [chemicalbook.com]

- 10. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. US8293926B2 - Method of producing optically active 4-amino-3-substituted phenylbutanoic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(2-chlorophenyl)butanoic acid

An In-Depth Technical Guide to 4-(2-chlorophenyl)butanoic acid

Abstract: This document provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. It serves as a critical resource for researchers, chemists, and drug development professionals by detailing the compound's core physical and chemical properties, spectroscopic profile, and essential safety protocols. This guide emphasizes the causality behind its characteristics, grounding theoretical knowledge in practical application and established scientific principles. By synthesizing data from authoritative chemical databases and spectroscopic theory, this whitepaper aims to facilitate the effective use of this compound as a synthetic intermediate and building block in various research and development applications.

Chemical Identity and Structure

This compound belongs to the class of aromatic carboxylic acids. Its structure consists of a butanoic acid chain attached to a benzene ring, which is substituted with a chlorine atom at the ortho (position 2) position relative to the alkyl chain. This specific isomeric arrangement dictates its unique steric and electronic properties, influencing its reactivity and physical behavior.

Core Identifiers:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 68449-31-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)Cl | [2] |

| PubChem CID | 11356083 |[3] |

Caption: 2D Structure of this compound.

Physical Properties

The physical properties of this compound are governed by the interplay between the polar carboxylic acid group, the largely nonpolar butyl chain, and the halogenated aromatic ring. The carboxyl group's ability to form strong hydrogen bonds significantly influences its melting point and boiling point, while the chlorophenyl moiety contributes to its overall molecular weight and solubility profile.

| Property | Value | Comments and Authoritative Source |

| Molecular Weight | 198.65 g/mol | Calculated from the molecular formula C₁₀H₁₁ClO₂.[1][2] |

| Physical State | Solid | Expected at standard temperature and pressure, typical for carboxylic acids of this molecular weight. |

| XLogP3-AA | 2.9 | A computed measure of hydrophobicity, indicating moderate lipid solubility.[4] |

| Hydrogen Bond Donor Count | 1 | The hydroxyl proton of the carboxylic acid group.[4] |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl and hydroxyl oxygens of the carboxylic acid group.[4] |

| Rotatable Bond Count | 4 | Indicates conformational flexibility in the butyl chain.[4] |

Note: Experimental data for properties such as melting point, boiling point, and precise solubility are not widely published. The values provided are based on computational models and structural analogy.

Chemical Properties and Reactivity

The chemical behavior of this compound is defined by its two primary functional regions: the carboxylic acid group and the 2-chlorophenyl ring.

A. Carboxylic Acid Reactivity: The carboxyl group is the primary site of reactivity.

-

Acidity: It behaves as a weak acid, capable of donating its hydroxyl proton in the presence of a base to form a carboxylate salt. The pKa is influenced by the electron-withdrawing effect of the nearby aromatic ring.

-

Esterification: In the presence of an alcohol and an acid catalyst, it readily undergoes Fischer esterification to form the corresponding ester. This is a standard derivatization method.

-

Amide Formation: It can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts with amines to form amides. This is a cornerstone of its use in medicinal chemistry synthesis.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(2-chlorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

B. Aromatic Ring Reactivity: The 2-chlorophenyl group can participate in electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para- director but is deactivating due to its inductive electron withdrawal. The alkyl chain is an ortho-, para- director and is weakly activating. The steric hindrance from the ortho-chloro group and the butyl chain will significantly influence the regioselectivity of incoming electrophiles, generally favoring substitution at the para position relative to the butyl chain.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are derived from the distinct chemical environments of its protons and carbons.

A. Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 cm⁻¹ to 3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch.[5]

-

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region is indicative of the C-O single bond stretch.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aliphatic chain and the aromatic ring.

-

-COOH (1H): A broad singlet, highly deshielded, appearing far downfield (>10 ppm). Its integration confirms the presence of the acidic proton.[6]

-

Aromatic Protons (4H): Due to the ortho-substitution, these protons will exhibit a complex multiplet pattern, typically in the 7.0-7.5 ppm region.

-

-CH₂-Ar (2H): A triplet adjacent to the aromatic ring, expected around 2.7-2.9 ppm.

-

-CH₂-COOH (2H): A triplet adjacent to the carboxyl group, expected around 2.4-2.6 ppm.[6]

-

Internal -CH₂- (2H): A multiplet (quintet or sextet) resulting from coupling to the two adjacent CH₂ groups, expected around 1.9-2.2 ppm.[6]

-

-

¹³C NMR: The carbon spectrum provides a map of the unique carbon environments.

-

-C=O: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm range.[5]

-

Aromatic Carbons: Six distinct signals are expected between 120-145 ppm. The carbon atom bonded to the chlorine (C-Cl) will be shifted, as will the carbon bonded to the butyl chain (C-C).

-

Aliphatic Carbons: Three signals corresponding to the -CH₂- groups of the butyl chain will appear in the 20-40 ppm range.

-

C. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z ≈ 198. A characteristic M+2 peak at m/z ≈ 200 with approximately one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Key Fragments: Common fragmentation includes the loss of the carboxyl group (-COOH, loss of 45 Da) and cleavage of the butyl chain.

Experimental Protocol: ¹H NMR Characterization

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum to confirm the structural integrity of a synthesized or purchased batch of this compound.

Objective: To verify the chemical structure and assess the purity of this compound via ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation (Causality: Purity and Solubility):

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its deuterium signal does not interfere with the analyte signals.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift reference at 0.0 ppm).[6]

-

Vortex the vial until the sample is fully dissolved. A clear, homogenous solution is critical for high-resolution spectra.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup & Data Acquisition (Causality: Signal Quality):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, well-resolved peaks. An improperly shimmed sample will result in broad, distorted signals.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse angle, 2-second relaxation delay).

-

-

Data Processing and Analysis (Causality: Structural Verification):

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate all peaks. The relative integral ratios should correspond to the number of protons in each environment (e.g., 1:4:2:2:2).

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons in the this compound structure. Compare the observed spectrum to the predicted profile in Section 4B.

-

Caption: Experimental workflow for NMR characterization.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety. While specific toxicity data for this compound is not extensively documented, precautions should be based on its chemical class.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation when handling the solid material.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[9]

-

Inhalation: Move the individual to fresh air.[7]

-

Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 68449-31-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C10H11ClO2 | CID 11356083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlorophenyl)butanoic acid | C10H11ClO2 | CID 34658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. echemi.com [echemi.com]

- 8. peptide.com [peptide.com]

- 9. combi-blocks.com [combi-blocks.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-(2-chlorophenyl)butanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of pharmacological research, we often encounter compounds with intriguing structures but an unwritten story regarding their biological function. 4-(2-chlorophenyl)butanoic acid is one such molecule. As of the latest literature review, a definitive, experimentally validated mechanism of action for this specific compound remains to be elucidated. This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking roadmap, a comprehensive framework for the scientific community to systematically investigate and ultimately define the pharmacological identity of this compound.

Our approach is rooted in the principle of structural analogy, drawing insights from well-characterized congeners to formulate a primary hypothesis. This document will then articulate a rigorous, multi-tiered experimental plan, complete with detailed protocols and logical frameworks, to test this hypothesis and explore alternative biological targets. We will proceed with the intellectual honesty that our primary assertions are, at present, conjectural, yet grounded in established principles of medicinal chemistry and pharmacology.

Part 1: The Primary Hypothesis - A GABAergic Modulation?

The chemical architecture of this compound bears a notable resemblance to a class of compounds known to interact with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. Specifically, the presence of a chlorophenyl ring attached to a butanoic acid scaffold is a key pharmacophoric feature of Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a well-established agonist of the GABAB receptor.

While this compound lacks the critical amino group of Baclofen that is essential for its orthosteric binding to the GABAB receptor, the structural similarity is sufficient to posit our primary hypothesis:

Primary Hypothesis: this compound may act as a modulator of the GABAergic system, potentially as a low-affinity GABAB receptor ligand, an allosteric modulator, or an inhibitor of GABA-metabolizing enzymes.

The ortho-chloro substitution on the phenyl ring, in contrast to the para-substitution in Baclofen, will undoubtedly influence the molecule's conformational preferences and electronic distribution, which could lead to a distinct interaction profile within the GABAergic system.

Part 2: A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a three-phased experimental strategy to systematically investigate the mechanism of action of this compound. This approach is designed to be self-validating, with each phase informing the subsequent steps.

Phase I: In Silico and In Vitro Profiling

The initial phase focuses on computational predictions and high-throughput in vitro screening to rapidly assess the plausibility of our primary hypothesis and identify other potential biological targets.

Experimental Protocols: Phase I

In Silico Target Prediction:

-

Inverse Docking:

-

Utilize a comprehensive library of protein crystal structures (e.g., from the Protein Data Bank).

-

Employ computational docking software (e.g., AutoDock Vina, Glide) to systematically dock the 3D conformer of this compound against this library.

-

Rank the potential protein targets based on binding affinity scores and clustering of binding poses.

-

Pay special attention to CNS-related targets, including GABA receptors, transporters, and metabolic enzymes.

-

-

Pharmacophore Screening:

-

Generate a 3D pharmacophore model of this compound.

-

Screen this pharmacophore against a database of known pharmacophore models for various biological targets.[1]

-

Identify targets whose pharmacophores show a high degree of similarity to the query molecule.

-

In Vitro Primary Screening:

-

Receptor Binding Assays:

-

Objective: To determine if this compound binds to GABA receptors or other CNS receptors.

-

Methodology:

-

Prepare cell membrane fractions expressing the target receptors (e.g., GABAA, GABAB, glutamate receptors) from recombinant cell lines or animal brain tissue.

-

Incubate the membrane preparations with a radiolabeled ligand specific for the target receptor (e.g., [³H]GABA, [³H]CGP54626 for GABAB).

-

Add increasing concentrations of this compound to displace the radioligand.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) to quantify the binding affinity.

-

-

Data Presentation:

-

| Target Receptor | Radioligand | Ki of this compound (µM) |

| GABAA | [³H]Muscimol | Experimental Value |

| GABAB | [³H]CGP54626 | Experimental Value |

| ... (other relevant receptors) | ... | ... |

-

Enzyme Inhibition Assays:

-

Objective: To assess the inhibitory potential of this compound against key GABA-metabolizing enzymes.

-

Methodology (Example for GABA Transaminase - GABA-T):

-

Purify GABA-T from a suitable source (e.g., porcine brain).

-

In a reaction mixture containing GABA and α-ketoglutarate, add varying concentrations of this compound.

-

Monitor the rate of glutamate production, for example, by coupling the reaction to glutamate dehydrogenase and measuring the change in NADH absorbance at 340 nm.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

-

Data Presentation:

-

| Enzyme Target | Substrate | IC50 of this compound (µM) |

| GABA Transaminase (GABA-T) | GABA, α-ketoglutarate | Experimental Value |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Succinic Semialdehyde, NAD⁺ | Experimental Value |

Phase II: Functional Characterization and Cellular Assays

Based on the findings from Phase I, this phase will focus on characterizing the functional consequences of the compound's interaction with its primary target(s) in a cellular context.

Experimental Protocols: Phase II

-

Electrophysiology (if GABA receptor binding is confirmed):

-

Objective: To determine if this compound has agonistic, antagonistic, or allosteric modulatory effects on GABA receptor function.

-

Methodology (Patch-Clamp on Cultured Neurons or Xenopus Oocytes expressing GABA receptors):

-

Prepare cells for whole-cell patch-clamp recording.

-

Apply GABA to elicit a baseline current response.

-

Co-apply this compound with GABA to test for modulatory effects.

-

Apply this compound alone to test for direct agonistic activity.

-

In the case of apparent antagonism, pre-incubate with the compound before applying GABA.

-

Analyze changes in current amplitude, kinetics, and ion channel conductance.

-

-

-

Second Messenger Assays (if G-protein coupled receptor, e.g., GABAB, is a target):

-

Objective: To measure the effect of this compound on downstream signaling pathways.

-

Methodology (cAMP Assay):

-

Use a cell line stably expressing the GABAB receptor.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat cells with a known GABAB agonist (e.g., Baclofen) to inhibit cAMP production.

-

Test the effect of this compound alone and in the presence of Baclofen.

-

Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Phase III: In Vivo Validation and Phenotypic Screening

The final phase will translate the in vitro and cellular findings into a whole-organism context to understand the physiological and potential behavioral effects of this compound.

Experimental Protocols: Phase III

-

Pharmacokinetic (ADME) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion profile of the compound in a relevant animal model (e.g., mouse or rat).

-

Methodology:

-

Administer this compound via relevant routes (e.g., intravenous, oral).

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

-

Determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

-

-

-

In Vivo Microdialysis:

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

-

Methodology:

-

Implant a microdialysis probe into a brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized or freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

-

Administer this compound systemically.

-

Analyze the concentration of GABA and other neurotransmitters in the dialysate using HPLC with electrochemical or fluorescence detection.

-

-

Part 3: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel chemical entity like this compound is a meticulous process of hypothesis generation, rigorous testing, and data-driven refinement. This guide provides a robust and scientifically sound framework for embarking on this journey. The proposed experiments are designed to not only test the primary hypothesis of GABAergic modulation but also to uncover unexpected biological activities.

Should the primary hypothesis prove to be incorrect, the data from the initial in silico and in vitro screening will be invaluable in guiding the investigation toward alternative pathways. The true mechanism of action of this compound may lie in unforeseen targets, and it is the responsibility of the scientific community to approach this investigation with an open and unbiased perspective. The successful characterization of this compound will not only contribute to the fundamental understanding of pharmacology but may also pave the way for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Potential Biological Activity of 4-(2-Chlorophenyl)butanoic Acid: A Scaffold for Neurological and Epigenetic Modulators

Abstract

4-(2-chlorophenyl)butanoic acid is a small molecule whose specific biological activities remain largely uncharacterized in publicly available literature. However, its chemical architecture, featuring a chlorophenyl group, a flexible butyl linker, and a terminal carboxylic acid, positions it as a molecule of significant interest. This structure shares core features with established pharmacologically active agents, particularly modulators of the central nervous system and epigenetic regulators. This guide synthesizes information from structurally related compounds to build a hypothesis-driven framework for investigating the potential biological activities of this compound. We will explore its potential as a modulator of the γ-aminobutyric acid (GABA) system, drawing parallels to the known GABAB receptor agonist Baclofen, and as an inhibitor of histone deacetylases (HDACs), based on the activity of other butyric acid derivatives. This document provides the scientific rationale, proposes key biological targets, and details robust experimental protocols for the systematic evaluation of this promising chemical scaffold.

Introduction to this compound

Chemical Structure and Properties

This compound is an aromatic carboxylic acid. The key structural features—a terminal carboxylic acid, a four-carbon aliphatic chain, and a substituted phenyl ring—are common motifs in medicinal chemistry, often referred to as "privileged structures" due to their ability to interact with a variety of biological targets.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | This compound |

| Core Components | 1. 2-Chlorophenyl "Cap" Group |

| 2. Butyl "Linker" | |

| 3. Carboxylic Acid "Binding Group" |

Rationale for Investigation: A Structurally-Inspired Approach

The exploration of a novel compound's bioactivity often begins with structural analogy to known drugs or tool compounds. The scaffold of this compound bears a compelling resemblance to two distinct classes of therapeutic agents, providing a logical and evidence-based starting point for investigation.

-

Analogy to GABA Receptor Agonists: The structure is highly reminiscent of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a clinically significant muscle relaxant and antispastic agent that functions as a GABAB receptor agonist.[1][2][3] Although this compound lacks the critical amino group of Baclofen and has a different chlorine position, its core phenyl-butanoic acid backbone suggests a potential to interact with the GABA receptor system.

-

Analogy to HDAC Inhibitors: Simple short-chain fatty acids, most notably butyric acid, are known inhibitors of histone deacetylases (HDACs).[4] This activity is often enhanced by the addition of a "cap" group, such as a substituted aromatic ring, which can improve target engagement.[5][6] The 2-chlorophenyl group of the title compound could serve as such a cap, potentially conferring HDAC inhibitory activity with greater potency than butyric acid alone.

Hypothesis-Driven Exploration of Potential Biological Targets

Potential as a GABA Receptor Modulator

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain. GABAB receptors, a class of G protein-coupled receptors, are key targets for treating conditions like spasticity, anxiety, and addiction.[7]

Baclofen's therapeutic effects are mediated by the (R)-enantiomer, which binds to and activates the GABAB receptor.[8] While our target molecule lacks the β-amino group, it could function as a partial agonist, an antagonist, or a metabolic precursor to an active compound. The 2-chloro substitution, versus Baclofen's 4-chloro, would alter the electronic and steric properties, potentially leading to a different binding mode or affinity.

To systematically test the hypothesis that this compound interacts with the GABAB receptor, a multi-step workflow is proposed. The causality behind this workflow is to first establish binding and then determine the functional consequence of that binding (i.e., agonism or antagonism).

Caption: Workflow for GABAB receptor activity screening.

Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors cause hyperacetylation, relaxing chromatin and activating gene expression. This mechanism has proven effective in treating certain cancers.[6]

The pharmacophore for many HDAC inhibitors consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a surface-recognition "cap" group. This compound fits this model perfectly:

-

Zinc-Binding Group: The terminal carboxylic acid.

-

Linker: The butyl chain.

-

Cap Group: The 2-chlorophenyl ring.

Research on indole-3-butyric acid derivatives has shown that aromatic cap groups can significantly enhance HDAC inhibitory potency.[5][9][10]

Inhibition of HDACs has downstream effects on the cell cycle and apoptosis, primarily through the transcriptional activation of key regulatory genes like p21.

Caption: Proposed signaling pathway for HDAC inhibition.

Methodologies for Characterization

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring that the results are robust and interpretable.

In Vitro Assays for Target Validation

-

Objective: To determine if this compound can displace a known radiolabeled ligand from the GABAB receptor.

-

Rationale: This is the primary screen to establish direct interaction with the receptor. A competitive binding format provides a quantitative measure of affinity (Ki).

-

Methodology:

-

Preparation: Utilize cell membranes from a stable cell line (e.g., CHO-K1) expressing human GABAB receptors.

-

Reaction Mixture: In a 96-well plate, combine cell membranes, a fixed concentration of a GABAB-specific radioligand (e.g., [³H]CGP54626), and serial dilutions of this compound.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding: Radioligand + membranes + a high concentration of a known non-radioactive ligand (e.g., Baclofen).

-

Positive Control: A known GABAB ligand (e.g., Baclofen) run in parallel as a competitor.

-

-

Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filter using a liquid scintillation counter.

-

Analysis: Calculate specific binding (Total - Non-Specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a Ki value.

-

-

Objective: To measure the direct inhibitory effect of the compound on HDAC enzyme activity.

-

Rationale: This assay directly quantifies the compound's ability to inhibit the enzymatic function of HDACs, providing an IC₅₀ value for potency.

-

Methodology:

-

Source of Enzyme: Use HeLa cell nuclear extract as a source of mixed HDAC enzymes or use specific recombinant human HDAC isozymes for profiling.

-

Substrate: Utilize a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). When deacetylated by HDACs, the substrate can be cleaved by a developer (trypsin), releasing a fluorescent aminomethylcoumarin (AMC) group.

-

Reaction: In a black 96-well plate, combine the HDAC enzyme source, the fluorogenic substrate, and serial dilutions of this compound.

-

Controls:

-

100% Activity: Enzyme + substrate (no inhibitor).

-

0% Activity (Blank): Substrate only (no enzyme).

-

Positive Control: A known pan-HDAC inhibitor like Trichostatin A (TSA) or SAHA.

-

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Add the developer solution (containing trypsin and a stop solution) and incubate for an additional 15-20 minutes.

-

Detection: Measure the fluorescence on a plate reader (Excitation ~360 nm, Emission ~460 nm).

-

Analysis: Normalize the data to the controls and plot percent inhibition versus log concentration of the compound to determine the IC₅₀.

-